molecular formula C21H18N4 B5689417 1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5689417
M. Wt: 326.4 g/mol
InChI Key: RJEKOXXWDHFREW-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3,4-dimethylphenylamino group and a methyl group at position 3. This compound belongs to a broader class of pyrido[1,2-a]benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-tubercular properties . The 3,4-dimethylphenyl substituent distinguishes it from analogs with other aryl or alkyl groups, influencing its electronic, steric, and pharmacological profiles.

Properties

IUPAC Name

1-(3,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-13-8-9-16(10-14(13)2)23-20-11-15(3)17(12-22)21-24-18-6-4-5-7-19(18)25(20)21/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKOXXWDHFREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}N5_{5}
  • Molecular Weight : 285.32 g/mol
  • CAS Number : [insert CAS number if available]

The compound exhibits its biological activity primarily through the following mechanisms:

  • Cytotoxicity : It has been shown to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies indicate that it targets hypoxic tumor environments, enhancing its selective toxicity towards malignant cells .
  • DNA Interaction : Similar to other benzimidazole derivatives, it likely intercalates into DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • Cytotoxic Testing : In vitro assays using human lung adenocarcinoma (A549) and melanoma (WM115) cell lines demonstrated significant cytotoxic effects. The compound's IC50_{50} values were reported at approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D cultures, indicating potent activity against these cancer types .
Cell LineIC50_{50} (μM)Assay Type
A549[insert value]2D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

Mechanisms of Cytotoxicity

Research indicates that the compound induces apoptosis through:

  • Caspase Activation : The exposure to the compound resulted in increased caspase 3/7 activity in treated cells, confirming its role in promoting apoptotic pathways .
  • DNA Damage : Tests utilizing the in situ DNA Assay Kit revealed that the compound causes significant DNA damage in treated cancer cells, further supporting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Hypoxic Tumor Cells : A study focused on benzimidazole derivatives demonstrated that compounds similar to our target compound showed selective cytotoxicity in hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for minimizing damage to normal tissues during cancer therapy .
  • Antimicrobial Activity : In addition to antitumor properties, some derivatives of benzimidazole compounds have shown antimicrobial effects against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs arise from substitutions at the phenylamino group and modifications to the pyrido[1,2-a]benzimidazole scaffold. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-[(3,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3,4-dimethylphenyl (R1) C22H20N4 340.43 (estimated) Electron-donating methyl groups enhance lipophilicity and π-π stacking .
1-[(3-Fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-fluorophenyl (R1) C19H13FN4 316.34 Fluorine introduces electron-withdrawing effects, increasing electrophilicity .
1-[(4-Fluorophenyl)amino]-3-methyl-2-benzylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-fluorophenyl (R1), 2-benzyl C27H21FN4 436.49 Benzyl group adds steric bulk and modulates solubility .
1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3,4-dichlorophenyl (R1) C19H12Cl2N4 367.24 Chlorine atoms enhance hydrogen bonding and π-π interactions .
1-[4-(4-Methoxybenzyl)piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-methoxybenzylpiperazinyl (R1) C25H26N5O 412.51 Methoxy and piperazinyl groups improve solubility and target affinity .

Notes:

  • Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and π-π stacking, favoring membrane penetration .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with bulky substituents (e.g., 2-benzyl in ) exhibit higher melting points (>300°C) due to rigid packing .
  • IR Spectroscopy : The nitrile group (C≡N) shows a characteristic peak near 2205–2210 cm⁻¹, while NH stretches appear at 3100–3536 cm⁻¹ .
  • Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., octyl in ) favor organic solvents .

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